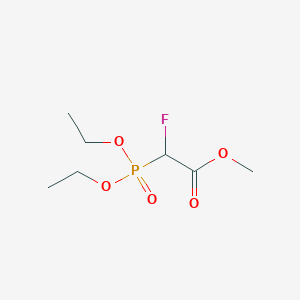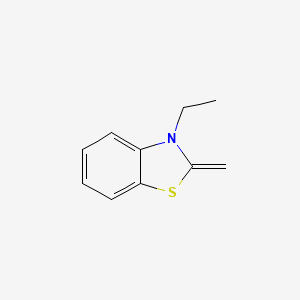
Dimethyl 2-(aziridin-1-yl)butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-(aziridin-1-yl)butanedioate is a chemical compound known for its unique structure and reactivity. It contains an aziridine ring, which is a three-membered nitrogen-containing heterocycle.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(aziridin-1-yl)butanedioate typically involves the aziridination of alkenes or the cyclization of carbon-imine compounds. One common method is the reaction of dimethyl maleate with aziridine under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aziridination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-(aziridin-1-yl)butanedioate undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aziridine ring opens to form different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxaziridines, and other nitrogen-containing compounds .
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-(aziridin-1-yl)butanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Wirkmechanismus
The mechanism of action of dimethyl 2-(aziridin-1-yl)butanedioate involves the reactivity of the aziridine ring. The ring strain in the three-membered aziridine makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various amine derivatives, which can interact with molecular targets and pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 2-(aziridin-1-ylmethyl)butanedioate: Similar in structure but with a methyl group attached to the aziridine ring.
Aziridine: The simplest aziridine compound, used as a building block in organic synthesis.
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity to aziridines.
Uniqueness
Dimethyl 2-(aziridin-1-yl)butanedioate is unique due to its specific structure, which combines the reactivity of the aziridine ring with the ester functionality of the butanedioate moiety. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
32560-24-0 |
|---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
dimethyl 2-(aziridin-1-yl)butanedioate |
InChI |
InChI=1S/C8H13NO4/c1-12-7(10)5-6(8(11)13-2)9-3-4-9/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
ADPVKLHIGNFTOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C(=O)OC)N1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3alpha,5beta,6alpha)-3,6-Dihydroxy-24-oxocholan-24-yl]amino}-N,N,N-trimethylethan-1-aminium chloride](/img/structure/B14694890.png)







![3-{(4-Methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B14694961.png)
![Ethyl 3-amino-2-[ethoxycarbonyl-(ethoxycarbonylamino)amino]but-2-enoate](/img/structure/B14694972.png)
![6-[(2E)-2-ethylidene-1-methylhydrazinyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14694988.png)



